VRX0466617

説明

特性

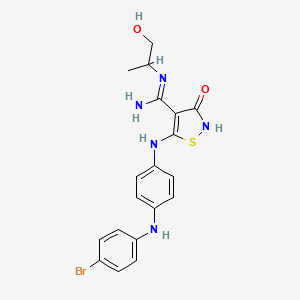

IUPAC Name |

5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN5O2S/c1-11(10-26)22-17(21)16-18(27)25-28-19(16)24-15-8-6-14(7-9-15)23-13-4-2-12(20)3-5-13/h2-9,11,23-24,26H,10H2,1H3,(H2,21,22)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQDMCVTQPZMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N=C(C1=C(SNC1=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VRX0466617: An In-Depth Technical Guide to its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX0466617 is a novel, selective, and ATP-competitive small-molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. The information presented herein is intended to support researchers and drug development professionals in understanding and utilizing this compound as a tool to probe Chk2-dependent pathways and explore its therapeutic potential.

Core Mechanism of Action: Selective Inhibition of Chk2

This compound functions as a potent and selective inhibitor of Chk2 kinase activity.[1][2] Its mechanism is ATP-competitive, meaning it binds to the ATP-binding pocket of Chk2, preventing the phosphorylation of its substrates.[2] This selectivity is a key feature, as it shows minimal inhibition of the related kinase Chk1.[2] The inhibitory potency of this compound has been quantified through in vitro kinase assays.

Quantitative Data: Inhibitory Potency of this compound

| Parameter | Value | Description | Reference |

| IC50 | 120 nM | The half-maximal inhibitory concentration required to inhibit Chk2 enzymatic activity in vitro. | [2] |

| Ki | 11 nM | The inhibition constant, indicating the binding affinity of this compound to Chk2. | [2] |

| Chk1 IC50 | >10 µmol/L | Demonstrates the selectivity of this compound for Chk2 over Chk1. | [2] |

Impact on the DNA Damage Response Signaling Pathway

In response to DNA double-strand breaks (DSBs), typically induced by ionizing radiation (IR), the Ataxia-Telangiectasia Mutated (ATM) kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68).[1][2][3] This initial phosphorylation event triggers the dimerization and full activation of Chk2 through autophosphorylation at other sites, such as Serine 19 (Ser19) and Serines 33 and 35 (Ser33-35).[1][4] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][5]

This compound intervenes in this cascade by directly inhibiting the catalytic activity of Chk2.[1][2] This leads to several key molecular consequences:

-

Inhibition of Chk2 Autophosphorylation: this compound blocks the autophosphorylation of Chk2 at Ser19 and Ser33-35 in a dose-dependent manner following IR.[1][2]

-

No Effect on Upstream ATM-mediated Phosphorylation: The inhibitor does not affect the initial phosphorylation of Chk2 at Thr68 by ATM.[1][2] Interestingly, treatment with this compound can lead to an accumulation of Thr68-phosphorylated Chk2, even without DNA damage, likely due to the inhibition of downstream autophosphorylation and subsequent processing.[1][2]

-

Blockade of Downstream Substrate Phosphorylation: this compound prevents Chk2 from phosphorylating its downstream substrates, such as Cdc25C.[6] This disrupts the signaling cascade that leads to cell cycle arrest.

-

Prevention of Hdmx Degradation: In response to IR, Chk2 phosphorylates Hdmx, leading to its degradation. This compound prevents this IR-induced degradation of Hdmx, providing further evidence of its in vivo Chk2 inhibitory activity.[1][2]

-

Attenuation of Apoptosis: By inhibiting Chk2, this compound can attenuate IR-induced apoptosis.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Chk2 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Chk2.

Materials:

-

Recombinant GST-Chk2 fusion protein

-

GST-Cdc25C substrate

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, 5 µM ATP)

-

[γ-³²P]ATP

-

This compound at various concentrations

-

SDS-PAGE gels and reagents

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing recombinant GST-Chk2 and GST-Cdc25C in kinase buffer.

-

Add this compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the GST-Cdc25C substrate using a phosphorimager.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Western Blot Analysis of Chk2 Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of Chk2 at specific sites in cells following DNA damage.

Materials:

-

Cell line (e.g., LCL-N)

-

Cell culture medium and supplements

-

Ionizing radiation source

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-phospho-Chk2 (Ser19), anti-phospho-Chk2 (Ser33/35), anti-total Chk2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Expose the cells to ionizing radiation (e.g., 10 Gy) to induce DNA damage.

-

Harvest the cells at different time points post-IR.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and loading control.

Experimental Workflow Diagram

Caption: Standard experimental workflows for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Chk2. Its ability to specifically block the catalytic activity of Chk2 without affecting the upstream kinase ATM makes it an invaluable tool for dissecting the complexities of the DNA damage response pathway. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of Chk2 biology and its potential as a therapeutic target in oncology and other diseases characterized by genomic instability.

References

- 1. Biochemical and cellular characterization of this compound, a novel and selective inhibitor for the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Distinct DNA damage determines differential phosphorylation of Chk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

The Role of VRX0466617 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway. This document provides an in-depth technical overview of the function of this compound, focusing on its role in cell cycle regulation. While not a direct inducer of cell cycle arrest, this compound abrogates the G2/M checkpoint in response to DNA damage, leading to mitotic catastrophe and the formation of multinucleated cells. This guide will detail its mechanism of action, present key quantitative data, outline experimental protocols, and provide visual representations of the relevant biological pathways and workflows.

Introduction

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage signaling cascade, activated primarily by Ataxia-Telangiectasia Mutated (ATM) kinase in response to double-strand breaks (DSBs). Activated Chk2 phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity. The dysregulation of the DNA damage response is a hallmark of cancer, making Chk2 an attractive target for therapeutic intervention. The small molecule inhibitor this compound has been identified as a selective inhibitor of Chk2, offering a valuable tool to probe the function of this kinase and a potential lead for anticancer drug development. This guide will explore the biochemical and cellular effects of this compound, with a particular focus on its impact on cell cycle progression.

Mechanism of Action of this compound

This compound functions as a selective and ATP-competitive inhibitor of Chk2.[1] Its primary mechanism involves binding to the ATP-binding pocket of the Chk2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Inhibition of Chk2 Kinase Activity

In vitro kinase assays have demonstrated that this compound potently inhibits the enzymatic activity of recombinant Chk2.[1] This inhibition prevents both the autophosphorylation of Chk2 and the phosphorylation of its key substrates, such as Cdc25C.[1]

Effects on Chk2 Phosphorylation in a Cellular Context

In cellular systems, this compound has been shown to inhibit the ionizing radiation (IR)-induced phosphorylation of Chk2 at serine 19 (Ser19) and serines 33 and 35 (Ser33/35).[1] However, it does not affect the phosphorylation of threonine 68 (Thr68), which is a direct target of the upstream kinase ATM.[1] This indicates that this compound acts downstream of ATM activation.

Impact on Downstream Signaling

A critical downstream effector of Chk2 is the Hdmx protein, a negative regulator of the p53 tumor suppressor. Following DNA damage, Chk2 phosphorylates Hdmx, leading to its degradation and the subsequent stabilization and activation of p53. This compound has been shown to prevent the IR-induced degradation of Hdmx, consistent with its inhibition of Chk2 activity.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 for Chk2 | 120 nM | [1] |

| Ki for Chk2 | 11 nM | [1] |

| Selectivity | Does not inhibit Chk1 | [1] |

Cellular Effects of this compound

| Cellular Effect | Observation | Conditions | Reference |

| Chk2 Phosphorylation | Inhibition of IR-induced phosphorylation at Ser19 and Ser33/35 | LCL-N cells treated with 0.05-10 µM this compound for 30-180 min prior to IR | [1] |

| Hdmx Degradation | Prevention of IR-induced Hdmx degradation | Cellular assays | [1] |

| Cell Cycle Distribution | No significant modification of cell cycle phase distribution | Asynchronous cells | [1] |

| Cell Morphology | Increase in the percentage of multinucleated cells | Cellular assays | [1] |

| Apoptosis | Attenuation of IR-induced apoptosis | Cellular assays | [1] |

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway and the Role of this compound

Caption: this compound inhibits Chk2, preventing G2/M arrest and leading to mitotic catastrophe.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's biochemical and cellular effects.

Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to characterize Chk2 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.

Materials:

-

Recombinant active Chk2 enzyme

-

Chk2 substrate (e.g., GST-Cdc25C)

-

This compound

-

ATP, [γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 10 µM ATP)

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microcentrifuge tube, combine the recombinant Chk2 enzyme, Chk2 substrate, and this compound or vehicle control in the kinase reaction buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Objective: To assess the effect of this compound on cell cycle phase distribution.

Materials:

-

Cells of interest (e.g., human cancer cell line)

-

This compound

-

DNA damaging agent (e.g., ionizing radiation source)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration. In checkpoint abrogation experiments, co-treat with a DNA damaging agent.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of PI.

-

Analyze the data using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of Chk2 in the DNA damage response. Its high selectivity and potency make it an ideal probe for dissecting Chk2-dependent signaling pathways. While this compound does not directly induce cell cycle arrest, its ability to abrogate the G2/M checkpoint in DNA-damaged cells highlights a potential therapeutic strategy for sensitizing p53-deficient cancer cells to genotoxic agents. The induction of mitotic catastrophe, as evidenced by the formation of multinucleated cells, underscores the critical role of Chk2 in maintaining genomic stability following DNA damage. Further investigation into the synergistic effects of this compound with various chemotherapeutic agents is warranted to fully explore its potential in cancer therapy.

References

VRX0466617: A Selective ATP-Competitive Inhibitor of Checkpoint Kinase 2 (Chk2)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VRX0466617 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are summarized in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating Chk2 inhibition and its therapeutic potential.

Introduction to Chk2 and the Role of this compound

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage response (DDR) signaling cascade.[1][2] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3] Once activated, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or, in the case of irreparable damage, apoptosis.[1][4] Key substrates include the Cdc25 phosphatases (Cdc25A and Cdc25C), p53, and BRCA1.[1][3] Given its central role in maintaining genomic integrity, Chk2 has emerged as a significant target for cancer therapy.

This compound is a novel, selective, and ATP-competitive inhibitor of Chk2.[5][6] It has been characterized as a valuable tool for studying Chk2-dependent pathways and as a potential lead compound for the development of anticancer therapeutics.[7]

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency and selectivity for Chk2 over other kinases, including the closely related Chk1.[5][6] Its inhibitory activity has been quantified through various in vitro and cellular assays.

In Vitro Kinase Inhibition

The inhibitory potency of this compound against Chk2 was determined using recombinant kinase and substrate. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Notes |

| IC50 (Chk2) | 120 nM | Half-maximal inhibitory concentration.[5][6] |

| Ki (Chk2) | 11 nM | Inhibition constant, indicating high binding affinity.[5][6] |

| Mechanism | ATP-competitive | Competes with ATP for binding to the kinase domain.[5][6] |

| IC50 (Chk1) | >10 µM | Demonstrates high selectivity for Chk2 over Chk1.[6] |

Cellular Activity

In cellular contexts, this compound effectively inhibits Chk2 function in response to DNA damage induced by ionizing radiation (IR).

| Cellular Effect | Concentration Range | Cell Line | Observations |

| Inhibition of Chk2 autophosphorylation | 10-30 µM | Not specified | Inhibits both cis and trans autophosphorylation.[5][6] |

| Inhibition of Cdc25C phosphorylation | 10-30 µM | Not specified | Blocks phosphorylation of a key Chk2 substrate.[5][6] |

| Inhibition of IR-induced Chk2 phosphorylation | 0.05-10 µM | LCL-N cells | Inhibits phosphorylation at Ser19 and Ser33-35, but not the ATM-dependent Thr68 site.[5][7] |

| Prevention of IR-induced Hdmx degradation | 5-10 µM | LCL-N cells | Concordant with in vivo Chk2 inhibition.[7] |

| Attenuation of IR-induced apoptosis | Not specified | Not specified | Demonstrates a functional consequence of Chk2 inhibition.[7] |

Signaling Pathways and Mechanism of Action

The ATM-Chk2 Signaling Pathway

Upon DNA double-strand breaks, ATM is activated and phosphorylates Chk2 at Thr68. This initiates a cascade of autophosphorylation events, leading to full Chk2 activation. Activated Chk2 then phosphorylates its downstream targets to mediate cellular responses.

Caption: The ATM-Chk2 DNA damage response pathway.

Mechanism of this compound Inhibition

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2 and preventing the phosphorylation of its substrates. Interestingly, while it blocks the catalytic activity of Chk2, it can lead to an accumulation of Chk2 phosphorylated at Thr68, the initial activation site, by preventing downstream autophosphorylation and subsequent feedback loops.[7]

Caption: ATP-competitive inhibition of Chk2 by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on the work by Carlessi et al. (2007).[6][7]

In Vitro Chk2 Kinase Assay

This protocol describes the measurement of Chk2 kinase activity in the presence of this compound using a recombinant enzyme and substrate.

Workflow:

Caption: Workflow for the in vitro Chk2 kinase assay.

Methodology:

-

Reagents:

-

Recombinant GST-Chk2 fusion protein.

-

Recombinant GST-Cdc25C as a substrate.

-

Kinase reaction buffer.

-

[γ-32P]ATP.

-

This compound dissolved in DMSO.

-

DMSO as a vehicle control.

-

-

Procedure:

-

Kinase reactions are performed in the presence of GST-Chk2, GST-Cdc25C, and varying concentrations of this compound (e.g., 10 µM and 30 µM) or DMSO.[6]

-

The reaction is initiated by the addition of [γ-32P]ATP.

-

The mixture is incubated to allow for phosphorylation.

-

The reaction is terminated by the addition of SDS-PAGE sample buffer.

-

Proteins are separated by SDS-PAGE.

-

Phosphorylated proteins (both autophosphorylated Chk2 and phosphorylated Cdc25C) are visualized by autoradiography.

-

Cellular Chk2 Inhibition Assay

This protocol details the assessment of this compound's ability to inhibit Chk2 activity within a cellular environment following DNA damage.

Methodology:

-

Cell Culture and Treatment:

-

Chk2 Immunoprecipitation and Kinase Assay:

-

Following treatment, cells are lysed.

-

Chk2 is immunoprecipitated from the cell lysates using a Chk2-specific antibody.

-

The immunoprecipitated Chk2 is then used in an in vitro kinase assay as described in section 4.1, with GST-Cdc25C as the substrate, to assess its catalytic activity.

-

-

Western Blot Analysis:

Selectivity and Cross-Inhibition

A critical aspect of a targeted inhibitor is its selectivity. This compound has been shown to be highly selective for Chk2. Analysis of substrates for other key DNA damage response kinases, such as ATM and ATR (e.g., Smc1, p53, and Chk1), revealed no cross-inhibition by this compound, underscoring its specificity for Chk2 both in vitro and in vivo.[7]

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its ability to specifically block Chk2 activity in both biochemical and cellular assays makes it an invaluable research tool for dissecting the complexities of the DNA damage response. The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug developers to utilize this compound in their studies of Chk2 biology and its potential as a therapeutic target.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Biochemical and cellular characterization of this compound, a novel and selective inhibitor for the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Discovery and initial characterization of VRX0466617

An In-depth Technical Guide to VRX0466617: Discovery and Initial Characterization Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a novel, small-molecule inhibitor targeting Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway.[1][2] Discovered through a protein kinase screening program, this compound demonstrates high selectivity and potent, ATP-competitive inhibition of Chk2.[1][3] This document provides a comprehensive overview of the initial biochemical and cellular characterization of this compound, including its inhibitory activity, mechanism of action, and effects on cellular processes following DNA damage. Detailed experimental protocols and a summary of its quantitative data are presented to support its use as a biological probe for studying Chk2-dependent pathways.[2]

Introduction

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage signaling cascade, activated primarily by the Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks. Activated Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity. Given its central role, the development of selective Chk2 inhibitors is of significant interest for cancer research, potentially sensitizing tumor cells to genotoxic therapies. This compound has been identified as such a selective inhibitor, providing a valuable tool for elucidating the specific functions of Chk2.[1][2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Parameter | Value | Notes |

| Chk2 | IC₅₀ | 120 nM | Determined by radioactive-based filter binding assay.[1] |

| Chk2 | Kᵢ | 11 nM | Indicates ATP-competitive inhibition.[1] |

| Chk1 | IC₅₀ | > 10 µM | Demonstrates high selectivity over the related kinase Chk1.[1] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Treatment | Effective Concentration | Observed Effect |

| Chk2 Activation Inhibition | Various | Ionizing Radiation (IR) | 5 - 10 µM | Blocks IR-induced Chk2 activation.[1][2] |

| Substrate Phosphorylation | In vitro | Recombinant Chk2 | 10 - 30 µM | Inhibits autophosphorylation of Chk2 and phosphorylation of Cdc25C.[3] |

| Hdmx Degradation | Various | Ionizing Radiation (IR) | Dose-dependent | Prevents IR-induced, Chk2-dependent Hdmx degradation.[1][2] |

| Chk2 Phosphorylation | LCL-N Cells | Ionizing Radiation (IR) | 0.05 - 10 µM | Inhibits phosphorylation of Chk2 at Ser19 and Ser33-35.[3] |

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk2.[1] In the cellular response to DNA damage, ATM phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation. Activated Chk2 then phosphorylates downstream targets. This compound binds to the ATP pocket of Chk2, preventing its catalytic activity. This action blocks Chk2 autophosphorylation and the subsequent phosphorylation of its substrates, such as Cdc25C and Hdmx, thereby inhibiting the downstream signaling cascade.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.[1]

In vitro Kinase Assays with Recombinant Chk1 and Chk2

-

Objective: To determine the IC₅₀ of this compound for Chk1 and Chk2 kinases.

-

Materials:

-

Recombinant GST-Chk1 and GST-Chk2 fusion proteins.

-

GST-Cdc25C substrate.

-

Kinase buffer (specific composition required).

-

[γ-³²P]ATP.

-

This compound at various concentrations.

-

Filter paper and scintillation counter.

-

-

Procedure:

-

Prepare reaction mixtures containing kinase buffer, recombinant kinase (Chk1 or Chk2), and the GST-Cdc25C substrate.

-

Add this compound at a range of final concentrations (e.g., from 0 to 10 µM).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reactions for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction and spot the mixture onto phosphocellulose filter paper.

-

Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration using appropriate software (e.g., Prism 4.0).

-

Chk2 Immunoprecipitation and Kinase Assay from Cellular Lysates

-

Objective: To assess the effect of this compound on Chk2 activity in cells.

-

Procedure:

-

Culture cells (e.g., LCL-N lymphoblastoid cells) to the desired density.

-

Pre-treat cells with this compound or a vehicle control (DMSO) for 1-2 hours.

-

Induce DNA damage by exposing cells to ionizing radiation (IR), typically 10 Gy.

-

Harvest cells after a short incubation period (e.g., 30 minutes).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate endogenous Chk2 using a specific anti-Chk2 antibody coupled to protein A/G-sepharose beads.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase buffer.

-

Perform an in vitro kinase assay on the beads as described in Protocol 4.1, using GST-Cdc25C as a substrate.

-

Analyze the results by autoradiography or scintillation counting.

-

Western Blot Analysis for Protein Phosphorylation and Degradation

-

Objective: To analyze the phosphorylation status of Chk2 and the stability of downstream targets like Hdmx.

-

Procedure:

-

Treat and harvest cells as described in Protocol 4.2 (steps 1-4).

-

Determine the protein concentration of the cleared lysates using a standard method (e.g., Bradford assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total Chk2, phospho-Chk2 (e.g., Ser19, Ser33-35, Thr68), Hdmx, or a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cellular Effects of this compound

-

Inhibition of Chk2 Phosphorylation: In cellular assays, this compound effectively inhibits the IR-induced autophosphorylation of Chk2 at residues Ser19 and Ser33-35. However, it does not block the upstream, ATM-mediated phosphorylation of Chk2 at Thr68.[1][2]

-

Prevention of Hdmx Degradation: The inhibitor prevents the degradation of Hdmx that normally occurs following IR-induced DNA damage, a process known to be dependent on Chk2 activity.[1] This finding further confirms the on-target activity of this compound in a cellular context.

-

Cell Cycle and Apoptosis: this compound did not significantly alter the cell cycle phase distribution in short-term assays. It was observed to attenuate IR-induced apoptosis, consistent with the role of Chk2 in promoting cell death following severe DNA damage.[2]

Conclusion

This compound is a potent and highly selective ATP-competitive inhibitor of Chk2 kinase. Its initial characterization demonstrates clear on-target activity both in biochemical and cellular assays, effectively blocking the Chk2 signaling cascade downstream of ATM. These properties establish this compound as a valuable chemical probe for investigating the physiological and pathological roles of Chk2, particularly in the context of DNA damage response and cancer biology.

References

The Role of VRX0466617 in the Inhibition of Chk2 Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 2 (Chk2) is a critical transducer of the DNA damage response, playing a pivotal role in cell cycle arrest and apoptosis. Its activation involves a cascade of phosphorylation events, including autophosphorylation, which is essential for its full enzymatic activity. VRX0466617 has been identified as a novel and selective small-molecule inhibitor of Chk2.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound inhibits Chk2 autophosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to Chk2 and its Activation

In response to DNA double-strand breaks, the ataxia-telangiectasia mutated (ATM) kinase phosphorylates Chk2 at threonine 68 (Thr68).[1][2] This initial phosphorylation event triggers the homodimerization of Chk2, which in turn facilitates the trans-autophosphorylation of residues within the activation loop, such as threonine 383 (Thr383) and threonine 387 (Thr387), leading to full kinase activation.[3] Activated Chk2 then phosphorylates a range of downstream substrates, including Cdc25A, Cdc25C, and p53, to orchestrate cell cycle arrest, DNA repair, and apoptosis.[3][4] The inhibition of Chk2 is a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents in cancer treatment.[3]

This compound: A Selective Chk2 Inhibitor

This compound is a benzimidazole-based compound identified as a potent and selective inhibitor of Chk2.[1] It functions as an ATP-competitive inhibitor, directly targeting the kinase activity of Chk2.[2]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Chk2, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates.[2] This action blocks both the autophosphorylation of Chk2 and the phosphorylation of its downstream targets.[2] Studies have shown that this compound effectively inhibits the enzymatic activity of recombinant Chk2 and the activation of Chk2 induced by ionizing radiation (IR) in cellular contexts.[1][2]

Interestingly, while this compound inhibits the autophosphorylation of Chk2 at sites like serine 19 (Ser19) and serines 33-35 (Ser33-35), it does not block the initial ATM-mediated phosphorylation at Thr68.[1][2] In fact, treatment with this compound can lead to an accumulation of Chk2 phosphorylated at Thr68, even without DNA damage, which is attributed to the blockage of its enzymatic activity.[1][2]

Quantitative Data

The inhibitory potency of this compound against Chk2 has been quantified through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Notes |

| IC50 | 120 nM | Concentration for 50% inhibition of Chk2 activity in vitro.[2] |

| Ki | 11 nM | Inhibition constant, indicating high binding affinity to Chk2.[2] |

| Chk1 IC50 | >10 µM | Demonstrates high selectivity for Chk2 over the related kinase Chk1.[2] |

| Cellular Effect | Concentration | Observation |

| Inhibition of IR-induced Chk2 activation | 5-10 µM | Blocked activation of Chk2 in cells treated with ionizing radiation.[1][2] |

| Inhibition of Chk2 autophosphorylation (Ser19, Ser33-35) | 5-10 µM | Partial inhibition of these autophosphorylation sites in IR-treated cells.[1][2] |

| Effect on Thr68 phosphorylation | 5-10 µM | No inhibition of ATM-mediated phosphorylation; induced Thr68 phosphorylation in the absence of DNA damage.[1][2] |

Signaling Pathways and Experimental Workflows

Chk2 Activation and Inhibition Pathway

References

- 1. Regulation of Chk2 Ubiquitination and Signaling through Autophosphorylation of Serine 379 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and activation mechanism of the CHK2 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

Investigating the ATP-Competitive Nature of VRX0466617: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of VRX0466617, a selective inhibitor of the checkpoint kinase 2 (Chk2). The focus of this document is to elucidate the ATP-competitive mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent and selective inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4] Its inhibitory activity is characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki), which quantifies its binding affinity to the enzyme. The selectivity of this compound for Chk2 over the related kinase Chk1 is a key feature of its pharmacological profile.[1][2][3]

| Parameter | Value | Target Kinase | Notes |

| IC50 | 120 nM | Chk2 | The concentration of this compound required to inhibit 50% of Chk2 enzymatic activity.[1][2][3][4] |

| Ki | 11 nM | Chk2 | The inhibition constant, indicating a high binding affinity of this compound to Chk2.[1][2][3][4] This value is derived from assays demonstrating its ATP-competitive nature. |

| Selectivity | >100 µM (IC50) | Chk1 | Demonstrates high selectivity for Chk2, with negligible inhibition of Chk1 at high concentrations.[2][3] |

Chk2 Signaling Pathway and Inhibition by this compound

The checkpoint kinase 2 (Chk2) is a key transducer in the DNA damage response (DDR) pathway.[1][2][5][6] Upon DNA double-strand breaks, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][5][7] Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][2][5] this compound exerts its effect by directly competing with ATP for the binding site on Chk2, thereby preventing the phosphorylation of its downstream targets.[1]

Experimental Protocols

The determination of the ATP-competitive nature of this compound involves a series of biochemical assays. The following protocols are based on established methodologies for kinase inhibitor characterization.

In Vitro Chk2 Kinase Assay

This assay measures the enzymatic activity of Chk2 in the presence of varying concentrations of this compound.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate (e.g., a synthetic peptide derived from Cdc25C)

-

This compound

-

Adenosine 5'-triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the kinase reaction buffer.

-

In a microplate, combine the recombinant Chk2 enzyme, the Chk2 substrate peptide, and a specific concentration of this compound or vehicle (DMSO) control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value of Chk2 for ATP to accurately determine the IC50.

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

-

Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.

-

Plot the percentage of Chk2 inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

To confirm ATP-competitive inhibition and determine the Ki value, the in vitro kinase assay is performed at multiple fixed concentrations of both the inhibitor (this compound) and the substrate (ATP).

Procedure:

-

Perform the in vitro kinase assay as described above, but with a matrix of conditions.

-

Use a range of fixed concentrations of this compound.

-

For each concentration of this compound, perform the kinase reaction with a range of ATP concentrations.

-

Measure the initial reaction velocities for each condition.

-

Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or non-linear regression analysis of the Michaelis-Menten equation.

-

For an ATP-competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis.

-

The Ki value can be calculated from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (ATP) concentration and Km is the Michaelis constant for ATP.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a potent and selective ATP-competitive inhibitor of Chk2. Its high affinity for the ATP-binding pocket of Chk2 effectively blocks the downstream signaling cascade initiated by DNA damage. This detailed understanding of its mechanism of action is crucial for its application as a chemical probe in cancer research and for the development of novel therapeutic strategies targeting the DNA damage response pathway.

References

- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]

- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage checkpoint kinases in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

The Effects of Small Molecule Inhibitors on Cdc25C Substrate Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases, particularly Cdc25C, plays a pivotal role in the G2/M transition by dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex. This activation is a critical step for mitotic entry. The over-expression of Cdc25C in various human cancers makes it an attractive target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the effects of a hypothetical small molecule inhibitor, designated VRX0466617, on Cdc25C substrate phosphorylation. It includes representative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. While specific data for a compound named this compound is not publicly available, this guide utilizes data from known Cdc25C inhibitors to illustrate the principles and methodologies used in the evaluation of such compounds.

Introduction to Cdc25C and Its Role in the Cell Cycle

The entry into mitosis is orchestrated by the activation of the M-phase promoting factor (MPF), a complex of Cdk1 and cyclin B. The activity of this complex is regulated by phosphorylation. Specifically, the phosphorylation of Cdk1 on Threonine-14 and Tyrosine-15 by Wee1 and Myt1 kinases keeps the complex in an inactive state during the G2 phase. For the cell to enter mitosis, these inhibitory phosphates must be removed. This is the primary function of Cdc25C.

The activation of Cdc25C itself is a complex process involving phosphorylation by kinases such as Polo-like kinase 1 (Plk1) and the Cdk1/cyclin B complex, creating a positive feedback loop that ensures a rapid and irreversible transition into mitosis.[1][2] Given its critical role, the inhibition of Cdc25C presents a promising strategy to induce cell cycle arrest and prevent the proliferation of cancer cells.

Quantitative Analysis of Cdc25C Inhibition

The inhibitory potential of a compound against Cdc25C is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of Cdc25C by 50%. The following table summarizes representative IC50 values for known Cdc25C inhibitors, which serve as a benchmark for evaluating novel compounds like our hypothetical this compound.

| Compound | IC50 (µM) for Cdc25C | Assay Substrate | Reference Compound |

| Hypothetical this compound | [Data to be determined] | OMFP | NSC 663284 |

| NSC 663284 | 0.078 | OMFP | - |

| BN82002 | 0.380 | OMFP | - |

| N-caffeoyl-dopamine | 1.8 | pNPP | - |

| Quercetin | 0.4 | pNPP | - |

OMFP: 3-O-methylfluorescein phosphate (B84403) pNPP: p-nitrophenyl phosphate

Signaling Pathway and Experimental Workflow Visualizations

Cdc25C-Mediated G2/M Transition

The following diagram illustrates the central role of Cdc25C in the G2/M transition of the cell cycle.

References

- 1. Phosphorylation and activation of the Xenopus Cdc25 phosphatase in the absence of Cdc2 and Cdk2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation and activation of human cdc25-C by cdc2--cyclin B and its involvement in the self-amplification of MPF at mitosis - PMC [pmc.ncbi.nlm.nih.gov]

VRX0466617: An In-depth Technical Guide on a Novel Investigational Compound in Cancer Cell Biology

Disclaimer: Extensive searches for "VRX0466617" in scientific literature and public databases did not yield any specific information on a compound with this identifier in the context of cancer cell biology. The following guide is a structured template based on a hypothetical investigational compound, herein named "Hypothetinib (VRX-HYPO)," to demonstrate the requested format and content for an in-depth technical guide. All data, protocols, and pathways are representative examples.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for Hypothetinib (VRX-HYPO), a novel small molecule inhibitor with potential applications in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular biology of Hypothetinib's anticancer effects. The guide includes quantitative data on its in vitro activity, detailed experimental protocols for key assays, and visual representations of its proposed signaling pathway and experimental workflows.

Quantitative Data Summary

The in vitro cytotoxic activity of Hypothetinib (VRX-HYPO) was evaluated against a panel of human cancer cell lines using a standard 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 150 |

| MDA-MB-231 | Breast Adenocarcinoma | 250 |

| A549 | Lung Carcinoma | 320 |

| HCT116 | Colorectal Carcinoma | 180 |

| U87-MG | Glioblastoma | 450 |

Table 1: In Vitro Cytotoxicity of Hypothetinib (VRX-HYPO) in Human Cancer Cell Lines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the methodology used to determine the cytotoxic effects of Hypothetinib (VRX-HYPO) on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Hypothetinib (VRX-HYPO), dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Hypothetinib (VRX-HYPO) in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway: Inhibition of PI3K/AKT/mTOR

Hypothetinib (VRX-HYPO) is hypothesized to exert its anticancer effects by targeting key nodes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by Hypothetinib.

Experimental Workflow: In Vitro Efficacy Assessment

The following diagram illustrates the typical workflow for evaluating the in vitro efficacy of a novel anticancer compound like Hypothetinib (VRX-HYPO).

Caption: A standard workflow for in vitro anticancer drug evaluation.

References

Preliminary Studies on VRX0466617 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX0466617 is a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical transducer kinase in the DNA damage response (DDR) pathway. Preliminary preclinical studies have focused on its biochemical and cellular characterization, revealing its potency and selectivity for Chk2 over the related kinase Chk1. This technical guide synthesizes the available data on this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its initial characterization. While in vivo efficacy and pharmacokinetic data are not yet publicly available, this document provides a comprehensive overview of the foundational science of this compound to inform further research and development in oncology.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and cellular assays investigating this compound.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Value | Notes |

| IC50 (Chk2) | 120 nM | Half-maximal inhibitory concentration against recombinant Chk2. |

| Ki (Chk2) | 11 nM | Inhibition constant, indicating high-affinity binding to Chk2. |

| Selectivity | Does not inhibit Chk1 | High selectivity for Chk2 over the related kinase Chk1. |

Table 2: Cellular Activity of this compound in Response to Ionizing Radiation (IR)

| Concentration Range | Duration | Cell Line | Key Effects |

| 10-30 µM | Not specified | Not specified | Inhibits Chk2 autophosphorylation and phosphorylation of Cdc25C.[1] |

| 0.05-10 µM | 30-180 min | LCL-N cells | Inhibits phosphorylation of Chk2 at Ser19 and Ser33-35.[1] |

| 0.05-10 µM | 30-180 min | LCL-N cells | Does not inhibit ATM-mediated phosphorylation of Chk2 at Thr68.[1] |

| Not specified | Not specified | Not specified | Induces phosphorylation of Chk2 at Thr68 in the absence of DNA damage.[1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Chk2 kinase. In response to DNA double-strand breaks (DSBs), the upstream kinase Ataxia-Telangiectasia Mutated (ATM) phosphorylates Chk2 at Threonine 68 (Thr68), leading to its activation. Activated Chk2, in turn, phosphorylates a number of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis. Key substrates include the phosphatases Cdc25A and Cdc25C, and the tumor suppressor p53. By inhibiting the catalytic activity of Chk2, this compound prevents the phosphorylation of these downstream targets, thereby disrupting the DNA damage response. A notable observation is that while this compound inhibits the autophosphorylation of Chk2, it does not block the initial activation step by ATM at Thr68.[1]

Caption: Simplified Chk2 signaling pathway in response to DNA damage and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Chk2 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Chk2.

-

Materials:

-

Recombinant Chk2 enzyme.

-

Cdc25C peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound at various concentrations.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant Chk2 enzyme, and the Cdc25C peptide substrate.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature for a specified period.

-

Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Chk2 Phosphorylation Assay

-

Objective: To assess the effect of this compound on Chk2 phosphorylation in a cellular context.

-

Materials:

-

LCL-N cells (or other suitable cell line).

-

Cell culture medium and supplements.

-

This compound.

-

Ionizing radiation (IR) source.

-

Lysis buffer.

-

Primary antibodies against total Chk2, phospho-Chk2 (Ser19, Ser33-35, Thr68).

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Western blot apparatus and reagents.

-

-

Procedure:

-

Culture LCL-N cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for different durations (e.g., 30-180 minutes).

-

Expose the cells to a controlled dose of ionizing radiation to induce DNA damage.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for total Chk2 and the different phosphorylated forms of Chk2.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a suitable detection system and quantify the band intensities to determine the relative levels of phosphorylation.

-

Caption: A high-level workflow for the in vitro and cellular characterization of this compound.

Future Directions and Conclusion

The preliminary data on this compound establish it as a potent and selective Chk2 inhibitor with clear cellular activity. However, to fully assess its therapeutic potential in oncology, further preclinical studies are imperative. The logical next steps in the development of this compound would include:

-

Expanded Cell Line Profiling: Evaluating the anti-proliferative effects of this compound as a single agent and in combination with DNA-damaging agents across a broad panel of cancer cell lines with varying genetic backgrounds (e.g., p53 status).

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models of human cancers. These studies would determine optimal dosing and schedules.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. PD studies would correlate drug exposure with the inhibition of Chk2 signaling in tumors.

-

Toxicology Studies: Conducting comprehensive safety and toxicology assessments in relevant animal models to establish a therapeutic window.

References

Unraveling the Selectivity of VRX0466617: A Technical Guide to its Preferential Inhibition of Chk2

For Immediate Release

This technical guide provides an in-depth analysis of VRX0466617, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Aimed at researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to fully elucidate the selectivity of this compound for Chk2 over the closely related Checkpoint Kinase 1 (Chk1).

Core Findings: Quantitative Selectivity of this compound

This compound demonstrates a significant and clear preference for inhibiting Chk2 over Chk1. This selectivity is a critical attribute for a chemical probe designed to dissect the specific roles of Chk2 in the DNA damage response and for the development of targeted cancer therapeutics. The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing a substantial difference in potency against the two kinases.

Table 1: Inhibitory Activity of this compound against Chk1 and Chk2

| Target Kinase | IC50 | Ki |

| Chk2 | 120 nM[1][2][3][4] | 11 nM[1][2][3][4] |

| Chk1 | >10 µM[3][4] | Not Reported |

As the data indicates, this compound is a nanomolar inhibitor of Chk2, while its inhibitory effect on Chk1 is only observed at concentrations several orders of magnitude higher. This pronounced selectivity makes this compound a valuable tool for studying Chk2-specific functions.

The DNA Damage Response: Chk1 and Chk2 Signaling

To understand the importance of this compound's selectivity, it is crucial to consider the distinct roles of Chk1 and Chk2 in the DNA damage response (DDR). Both are key serine/threonine kinases that act as signal transducers, halting the cell cycle to allow for DNA repair or, if the damage is too severe, inducing apoptosis.[5] However, they are activated by different upstream kinases in response to different types of DNA damage.[6]

The Ataxia-Telangiectasia Mutated (ATM) kinase primarily responds to DNA double-strand breaks and activates Chk2.[5] In contrast, the ATM and Rad3-related (ATR) kinase is activated by single-stranded DNA and stalled replication forks, leading to the phosphorylation and activation of Chk1.[5] The following diagram illustrates this simplified signaling cascade and the point of intervention for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. VRX-0466617 |CAS:926906-64-1 Probechem Biochemicals [probechem.com]

- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VRX0466617 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] With an IC50 of 120 nM and a Ki of 11 nM for Chk2, this compound serves as a valuable tool for studying the biological functions of Chk2 and for the development of novel cancer therapeutics.[1] Notably, it exhibits high selectivity over the related kinase Chk1.[1] These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against Chk2.

Introduction

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage signaling cascade, activated by ataxia-telangiectasia mutated (ATM) in response to double-strand breaks. Activated Chk2 phosphorylates a variety of downstream substrates, including the Cdc25 family of phosphatases, leading to cell cycle arrest and allowing time for DNA repair. Dysregulation of the Chk2 pathway is implicated in tumorigenesis, making it an attractive target for cancer therapy.

This compound has been identified as a selective inhibitor of Chk2, demonstrating competitive inhibition with respect to ATP.[1] In vitro studies have shown that this compound effectively inhibits both the autophosphorylation of Chk2 and the phosphorylation of its substrate, Cdc25C.[1] This document outlines a detailed protocol for an in vitro kinase assay to quantify the inhibitory potency of this compound against Chk2.

Data Presentation

Kinase Inhibitory Profile of this compound

The inhibitory activity of this compound against Chk2 and its selectivity over Chk1 are summarized in the table below.

| Kinase | IC50 (nM) | Ki (nM) | ATP Concentration in Assay |

| Chk2 | 120 | 11 | 100 µM |

| Chk1 | >10,000 | N/A | Not Specified |

Data compiled from MedchemExpress and Molecular Cancer Therapeutics.[1]

Signaling Pathway Diagram

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway, the point of inhibition by this compound, and its downstream effects.

Experimental Protocols

This section provides a detailed protocol for a radiometric in vitro kinase assay to determine the IC50 of this compound against recombinant Chk2.

Materials and Reagents

-

Recombinant Human Chk2: Purified, active enzyme.

-

This compound: Stock solution in DMSO.

-

Chk2 Substrate (Chktide): A synthetic peptide derived from Cdc25C (KKKVSRSGLYRSPSMPENLNRPR).

-

[γ-³²P]ATP: Radioactive ATP.

-

Kinase Assay Buffer (5X): 125 mM MOPS (pH 7.2), 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA, and 1.25 mM DTT (add fresh).

-

ATP Solution: Non-radioactive ATP stock solution.

-

1% Phosphoric Acid: For washing.

-

P81 Phosphocellulose Paper: For capturing phosphorylated substrate.

-

Scintillation Counter and Scintillation Fluid.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro kinase assay protocol.

Step-by-Step Protocol

-

Prepare 1X Kinase Assay Buffer: Dilute the 5X Kinase Assay Buffer with sterile deionized water.

-

Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 1X Kinase Assay Buffer, the desired final concentration of recombinant Chk2 (e.g., 10-20 ng), and the Chk2 substrate peptide (e.g., 1 mg/ml).

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in 1X Kinase Assay Buffer to achieve a range of final concentrations for IC50 determination (e.g., 1 nM to 10 µM). Include a DMSO-only control.

-

Set up the Kinase Reaction:

-

Add 10 µl of the Kinase Reaction Mix to each microcentrifuge tube or well of a 96-well plate.

-

Add 5 µl of the diluted this compound or DMSO control to the respective tubes/wells.

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiate the Kinase Reaction:

-

Prepare the ATP mix by combining non-radioactive ATP and [γ-³²P]ATP in 1X Kinase Assay Buffer to achieve the desired final concentration (e.g., 100 µM).

-

Add 10 µl of the ATP mix to each tube/well to start the reaction. The final reaction volume will be 25 µl.

-

-

Incubation: Incubate the reaction tubes/plate at 30°C for 15-30 minutes. The optimal incubation time may need to be determined empirically.

-

Stop the Reaction and Spot:

-

Stop the reaction by adding 10 µl of 1% phosphoric acid.

-

Spot 20 µl of each reaction mixture onto a labeled P81 phosphocellulose paper strip.

-

-

Washing:

-

Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and let the strips air dry.

-

-

Quantification:

-

Place each P81 paper strip into a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for the in vitro characterization of this compound, a selective Chk2 inhibitor. The provided data and protocols are intended to assist researchers in accurately assessing the inhibitory potency and selectivity of this compound, thereby facilitating further investigation into the role of Chk2 in cellular processes and its potential as a therapeutic target.

References

Application Notes and Protocols for VRX0466617 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Chk2 activation, typically initiated by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, triggers a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1] This intricate control mechanism is crucial for maintaining genomic integrity. The targeted inhibition of Chk2 by this compound provides a valuable tool for dissecting the Chk2 signaling pathway and exploring its therapeutic potential in cancer biology. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its effects on Chk2 activity, cell cycle progression, and apoptosis.

Mechanism of Action

This compound acts as a selective inhibitor of Chk2 with a reported IC50 (half-maximal inhibitory concentration) of 120 nM and a Ki (inhibition constant) of 11 nM.[1] It functions by competing with ATP for the kinase's catalytic site, thereby preventing the autophosphorylation and activation of Chk2, as well as the phosphorylation of its downstream substrates.[1] Notably, this compound does not significantly inhibit the related kinase Chk1.[1] In cellular contexts, this compound has been shown to inhibit the phosphorylation of Chk2 at serine 19 (Ser19) and serines 33 and 35 (Ser33/35) in response to ionizing radiation (IR).[1] Interestingly, treatment with this compound can induce the phosphorylation of Chk2 at threonine 68 (Thr68), the site phosphorylated by the upstream kinase ATM, even in the absence of DNA damage, likely due to the blockage of downstream autophosphorylation events.[1]

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound and its effects in cell-based assays.

| Parameter | Value | Reference |

| IC50 (Chk2) | 120 nM | [1] |

| Ki (Chk2) | 11 nM | [1] |

| Experiment | Cell Line | Concentration Range | Observed Effect | Reference |

| In vitro Chk2 Kinase Assay | - | 10-30 µM | Inhibition of Chk2 autophosphorylation and phosphorylation of Cdc25C | [1] |

| Inhibition of Chk2 Phosphorylation | LCL-N cells | 0.05-10 µM | Inhibition of IR-induced phosphorylation of Chk2 at Ser19 and Ser33/35 | [1] |

Signaling Pathway Diagram

The following diagram illustrates the Chk2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Analysis of Chk2 Phosphorylation by Western Blot

This protocol details the steps to assess the inhibitory effect of this compound on Chk2 phosphorylation in cultured cells following the induction of DNA damage.

Experimental Workflow Diagram:

Materials:

-

Cell line of interest (e.g., LCL-N, U2OS, or other cancer cell lines)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DNA damaging agent (e.g., ionizing radiation source, doxorubicin (B1662922), etoposide)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Chk2 (Thr68)

-

Rabbit anti-phospho-Chk2 (Ser19)

-

Rabbit anti-phospho-Chk2 (Ser33/35)

-

Mouse anti-total Chk2

-

Mouse anti-β-actin or other loading control

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours.

-

Induction of DNA Damage: Expose the cells to a DNA damaging agent. For ionizing radiation, a dose of 5-10 Gy is typically used. If using a chemical agent like doxorubicin, a concentration of 1-5 µM for 1-2 hours is a common starting point.

-

Cell Lysis: After the desired incubation time post-damage (e.g., 30-60 minutes), wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins.

-

Western Blot: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk2) overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-Chk2 signal to the total Chk2 and loading control signals.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to evaluate the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Experimental Workflow Diagram:

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DNA damaging agent (e.g., doxorubicin)

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase during treatment.

-

Treatment: Treat the cells with this compound (e.g., 5-10 µM) or DMSO for 1 hour, followed by the addition of a DNA damaging agent (e.g., 0.5 µM doxorubicin) for 24 hours. Include controls with no treatment, this compound alone, and doxorubicin alone.

-

Harvest and Fixation: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution and incubate at 37°C for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of the different treatment groups.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol measures the induction of apoptosis in response to treatment with this compound in combination with a DNA damaging agent.

Logical Relationship of Apoptosis Assay Results:

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DNA damaging agent (e.g., etoposide)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat the cells with this compound (e.g., 5-10 µM) or DMSO for 1 hour, followed by treatment with a DNA damaging agent (e.g., 10 µM etoposide) for 48 hours.

-

Cell Harvesting: Collect both the floating and adherent cells. Wash the cells twice with ice-cold PBS.

-